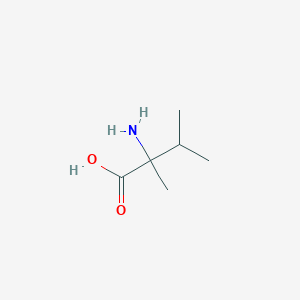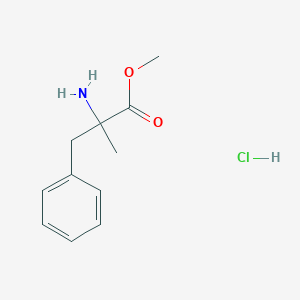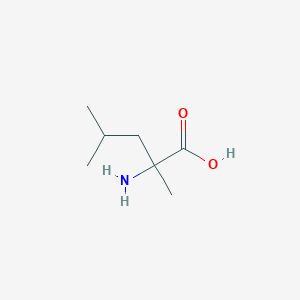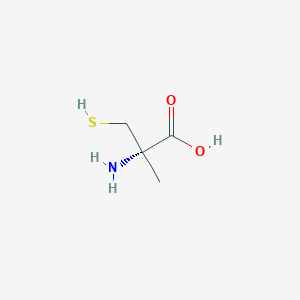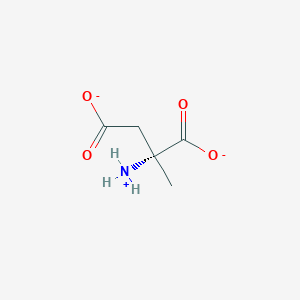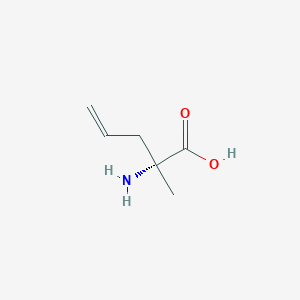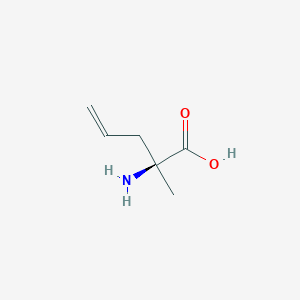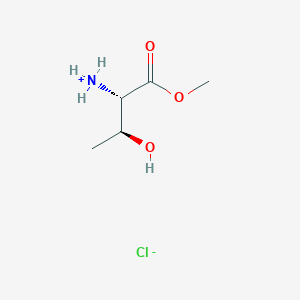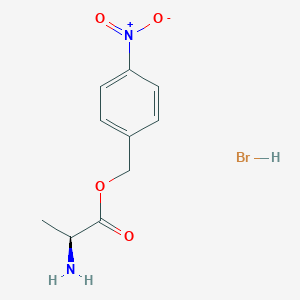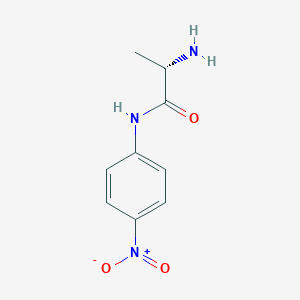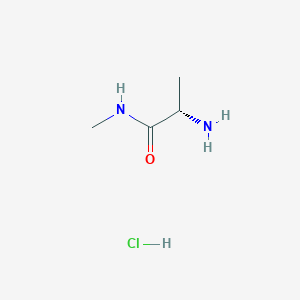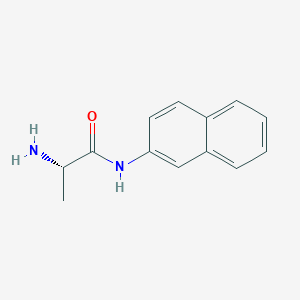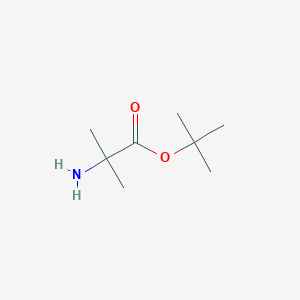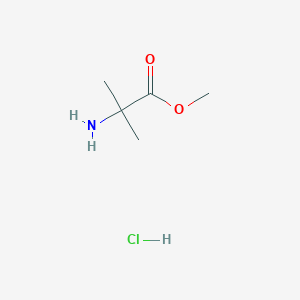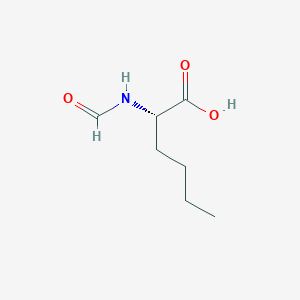
N-ε-甲酰-L-正亮氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
For-nle-OH, also known as N-formyl-norleucine, is a derivative of norleucine, an amino acid. It is commonly used in peptide synthesis due to its ability to introduce norleucine residues into peptides. This compound is particularly valuable in the field of solid-phase peptide synthesis, where it serves as a building block for creating peptides with specific sequences and properties.
科学研究应用
For-nle-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis to create peptides with specific sequences and properties.
Biology: Employed in the study of protein structure and function by incorporating norleucine residues into proteins.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
作用机制
Target of Action
For-nle-OH, also known as N-α-Fmoc-L-norleucine, is a derivative of the amino acid leucine . The primary target of For-nle-OH is believed to be the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . mTORC1 is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival .
Mode of Action
The activation of mTORC1 by For-nle-OH and its derivatives is the consequence of two successive events: the cellular uptake by L-type amino acid transporter 1 (LAT1) responsible for leucine uptake in cells and the activation of mTORC1 following the transport . The structural requirement for the recognition by LAT1 is to have carbonyl oxygen, alkoxy oxygen of carboxyl group, amino group, and hydrophobic side chain . In contrast, the requirement for mTORC1 activation is more rigorous. It additionally requires a fixed distance between carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at α-carbon .
Biochemical Pathways
The activation of mTORC1 by For-nle-OH affects the mTOR signaling pathway, which is one of the well-recognized cellular signaling pathways mobilized by amino acids . This pathway regulates various cellular processes, including protein synthesis, cell growth, and autophagy .
Pharmacokinetics
It’s known that the compound is absorbed and distributed in the body via the lat1 transporter . The metabolism and excretion of For-nle-OH are yet to be determined.
Result of Action
The activation of mTORC1 by For-nle-OH leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This results in the regulation of cell growth and metabolism .
Action Environment
The action of For-nle-OH is influenced by various environmental factors. For instance, the presence of other amino acids, particularly leucine, can affect the uptake of For-nle-OH by LAT1 . Additionally, the pH and temperature of the environment may also influence the stability and efficacy of For-nle-OH, although specific studies on these aspects are lacking.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of For-nle-OH typically involves the protection of the amino group of norleucine with a formyl group. This can be achieved through the reaction of norleucine with formic acid or formic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the formylated product.
Industrial Production Methods
In an industrial setting, the production of For-nle-OH involves large-scale synthesis using automated peptide synthesizers. These machines are capable of performing multiple steps of the synthesis process, including the protection and deprotection of functional groups, coupling reactions, and purification of the final product. The use of automated systems ensures high efficiency and reproducibility in the production of For-nle-OH.
化学反应分析
Types of Reactions
For-nle-OH undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the formyl group.
Major Products Formed
Oxidation: The major product is N-carboxy-norleucine.
Reduction: The major product is N-hydroxy-norleucine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted norleucine derivatives.
相似化合物的比较
For-nle-OH is unique compared to other norleucine derivatives due to its formyl protection group. Similar compounds include:
Fmoc-Nle-OH: N-α-fluorenylmethoxycarbonyl-norleucine, used in peptide synthesis with a different protecting group.
Boc-Nle-OH: N-α-tert-butyloxycarbonyl-norleucine, another norleucine derivative with a tert-butyloxycarbonyl protecting group.
Cbz-Nle-OH: N-α-benzyloxycarbonyl-norleucine, used in peptide synthesis with a benzyloxycarbonyl protecting group.
The uniqueness of For-nle-OH lies in its formyl group, which provides specific advantages in certain synthetic applications, such as ease of removal and compatibility with various reaction conditions.
属性
IUPAC Name |
(2S)-2-formamidohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJLKLYPXLQSQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
